![molecular formula C23H24O5 B1259289 (2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)
(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-cyclopentanone is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Dopamine Blocking Agent
(Jarboe et al., 1978) discovered that a derivative of (2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one acts as a peripheral dopamine blocking agent. This compound was synthesized using a sodium methoxide catalyzed aldol condensation and exhibited the ability to antagonize the hypotensive effect of dopamine.
Polymer Synthesis
(Abd-Alla & El-Shahawy, 1992) studied the synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] through the polymerization of a similar compound. This research contributes to the development of new materials with unique electrical conductivity properties.
Cycloaddition Reactions
(Mayr et al., 1993) investigated the cycloaddition reactions of compounds related to (2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one. These findings are essential for understanding the mechanisms of organic reactions and the development of synthetic strategies.
Ligand in Copper-Catalyzed Aminations
(Jiang et al., 2020) explored the use of a derivative of this compound as a new ligand for copper-catalyzed amination of aryl halides. This research is significant for developing efficient methods in organic synthesis.
Antioxidant and Anti-Tyrosinase Activities
(Saouli et al., 2020) synthesized a new hydrazone derivative of (2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one, revealing its potent antioxidant and anti-tyrosinase activities. Such studies contribute to the field of medicinal chemistry and drug development.
Solubility and Thermodynamics
(Prapasawat et al., 2014) focused on the solubility behavior of a related compound in various solvents. This research is crucial for understanding the physical properties of the compound, which is essential for its application in various fields.
Nonlinear Optical Properties
(Kiran et al., 2014) investigated the second and third-order nonlinear optical properties of bis-chalcone derivatives. This study contributes to the development of materials with potential applications in photonics and optoelectronics.
Synthesis and Characterization
(Butcher et al., 2007) characterized the structure of a bis(3,4-dimethoxyphenyl)cyclopentanone derivative. Such research aids in the understanding of the molecular structure and properties of these compounds.
Antioxidant and Cancer Chemopreventive Agents
(Youssef et al., 2004) synthesized derivatives of (2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one, evaluating their potential as antioxidant and cancer chemopreventive agents.
Propiedades
Nombre del producto |
(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one |
|---|---|
Fórmula molecular |
C23H24O5 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H24O5/c1-25-19-9-5-15(13-21(19)27-3)11-17-7-8-18(23(17)24)12-16-6-10-20(26-2)22(14-16)28-4/h5-6,9-14H,7-8H2,1-4H3/b17-11-,18-12- |
Clave InChI |
NADUQCROZYTGPH-WHYMJUELSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/CC2)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



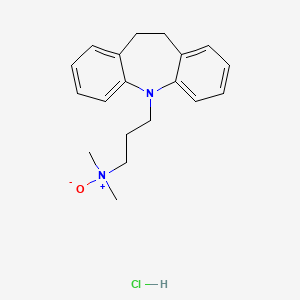
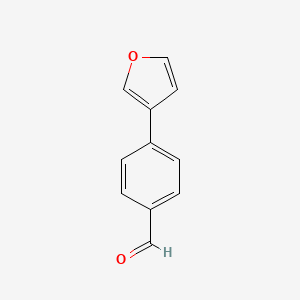
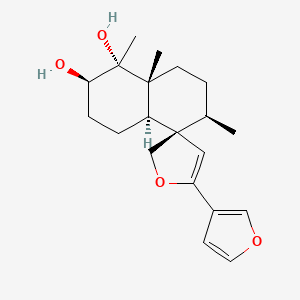
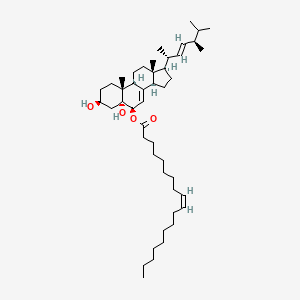

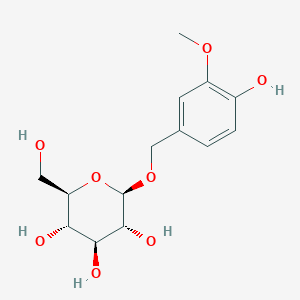
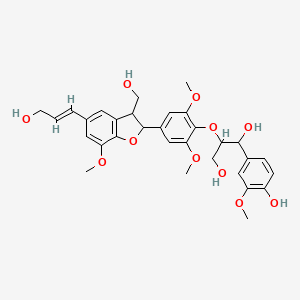
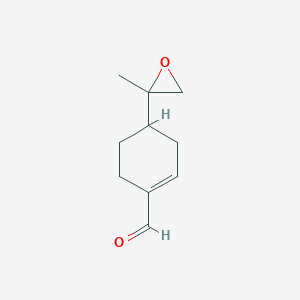
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)
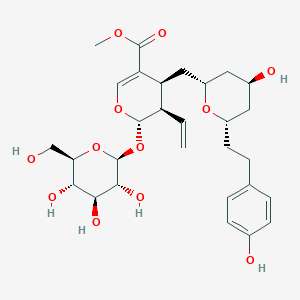
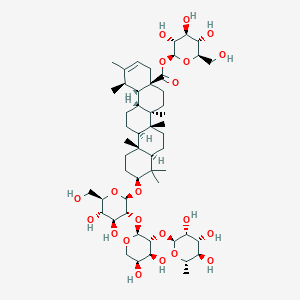
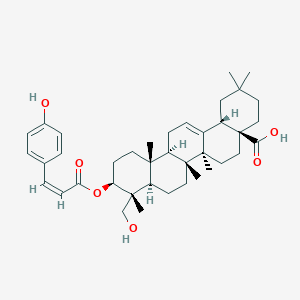
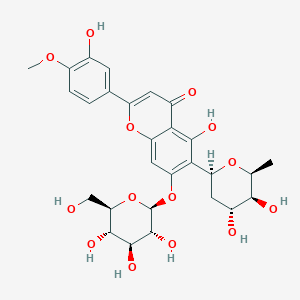
![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)